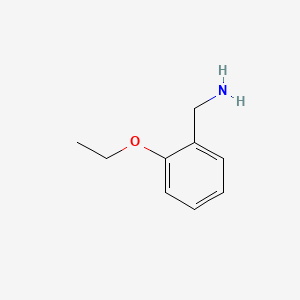

2-Ethoxybenzylamine

Description

Contextualization within Benzylamine (B48309) Chemistry and Substituted Aromatic Amines

2-Ethoxybenzylamine is an organic compound belonging to the class of benzylamines. guidechem.com Benzylamines consist of a benzyl (B1604629) group (a benzene (B151609) ring attached to a CH2 group) bonded to an amine functional group. wikipedia.org As a substituted aromatic amine, this compound is distinguished by the presence of an ethoxy group (-OCH2CH3) at the ortho-position (the second carbon atom) of the benzene ring. guidechem.com This substitution significantly influences the molecule's chemical properties and reactivity compared to the parent compound, benzylamine.

The fundamental structure of benzylamine serves as a versatile scaffold in organic chemistry, and its derivatives are integral to the synthesis of a wide array of more complex molecules. wikipedia.orgchemistryviews.org The introduction of substituents onto the aromatic ring, as seen in this compound, allows for fine-tuning of the molecule's steric and electronic characteristics. The ethoxy group, in particular, is an electron-donating group, which can affect the reactivity of the aromatic ring and the basicity of the amine group.

Substituted benzylamines are a critical class of compounds found in numerous biologically active molecules. chemistryviews.org The specific position and nature of the substituent on the benzene ring can lead to diverse pharmacological activities. The development of synthetic methods to create these substituted benzylamines, including this compound, is an active area of research. chemistryviews.orgacs.org These methods often focus on achieving high yields and regioselectivity, meaning the substituent is placed at the desired position on the ring. acs.org

Overview of Contemporary Research Significance in Organic and Medicinal Chemistry

In contemporary research, this compound serves as a valuable building block and intermediate in the synthesis of various organic compounds. guidechem.com Its bifunctional nature, possessing both a nucleophilic amine and a modifiable aromatic ring, allows it to participate in a wide range of chemical transformations.

One significant area of its application is in the development of novel therapeutic agents. For instance, derivatives of this compound have been investigated for their potential as inhibitors of enzymes such as copper amine oxidases. sigmaaldrich.com These enzymes are involved in important cellular processes, and their inhibition can have therapeutic effects. The ethoxy group in the 2-position has been shown to be important for the binding and activity of these inhibitors. nih.gov

Furthermore, this compound is utilized in the synthesis of more complex molecular architectures. It can be a precursor for creating N-substituted derivatives, such as N-(2-ethoxybenzyl)methanesulfonamide, which belongs to the sulfonamide class of compounds known for their diverse pharmacological properties, including antibacterial and antitumor activities. evitachem.com The synthesis of such derivatives often involves the reaction of this compound with other reagents, like methanesulfonyl chloride, to form new chemical entities with potentially enhanced biological activities. evitachem.com

The compound is also employed in the creation of fluorogenic probes for biological imaging. Specifically, molecules incorporating the this compound moiety have been shown to exhibit fluorescence upon binding to specific biomolecules, such as the enzyme Cu/Zn superoxide (B77818) dismutase, highlighting its utility in developing diagnostic tools. nih.gov

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 37806-29-4 |

| Molecular Formula | C9H13NO |

| Molecular Weight | 151.21 g/mol |

| Appearance | Colorless to yellow clear liquid |

| Boiling Point | 69-74 °C/0.2 mmHg (lit.) |

| Density | 1.015 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.533 (lit.) |

This data is compiled from various chemical suppliers and databases. sigmaaldrich.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2-ethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAUPTNYHVCVPFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80191248 | |

| Record name | 2-Ethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37806-29-4 | |

| Record name | 2-Ethoxybenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37806-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037806294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80191248 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Ethoxybenzylamine and Its Advanced Derivatives

Established Direct Synthesis Approaches to 2-Ethoxybenzylamine

Direct synthetic routes to this compound primarily involve the amination of a pre-functionalized benzene (B151609) ring where the ethoxy and aminomethyl groups are introduced in a concerted or sequential manner without extensive precursor modifications. One conceptual approach involves the direct aminomethylation of ethoxybenzene. However, this method often suffers from poor regioselectivity, leading to a mixture of ortho, meta, and para isomers, necessitating challenging purification steps.

A more controlled and widely utilized direct approach is the reduction of 2-ethoxybenzamide. This method involves the initial preparation of 2-ethoxybenzoic acid, its conversion to the corresponding amide, and subsequent reduction. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation.

Another direct strategy involves the Gabriel synthesis, starting from 2-ethoxybenzyl halide. This classical method provides a clean route to the primary amine. The process begins with the alkylation of potassium phthalimide (B116566) with 2-ethoxybenzyl bromide, followed by the hydrazinolysis of the resulting N-(2-ethoxybenzyl)phthalimide to release the desired this compound.

Precursor-Based Synthetic Routes to Core this compound Structures

Precursor-based syntheses are foundational in the production of this compound, offering robust and scalable methods that start from readily available materials. These multi-step sequences allow for precise control over the molecular architecture.

Multi-Step Transformations from N,N-Dimethylethanolamine and Analogous Amine Precursors

While N,N-dimethylethanolamine is more commonly associated with the synthesis of derivatives containing a dimethylaminoethoxy moiety, analogous multi-step transformations can be conceptualized for the synthesis of the core this compound structure. For instance, a synthetic route could involve the O-alkylation of a protected 2-hydroxybenzylamine derivative with an ethylating agent. The protecting group on the amine would be crucial to prevent N-alkylation. Subsequent deprotection would then yield the final product.

The synthesis of related structures, such as 4-[2-(dimethylamino)ethoxy]benzylamine, provides a template for such multi-step approaches. In these syntheses, a hydroxy-substituted benzylamine (B48309) or a precursor is first etherified with a suitable amino alcohol derivative. google.comgoogle.com

Conversions from Aromatic Aldehyde and Benzonitrile (B105546) Precursors

The conversion from aromatic aldehydes and benzonitriles represents one of the most prevalent and efficient strategies for synthesizing this compound.

Starting from 2-ethoxybenzaldehyde (B52182), which can be prepared by the ethoxylation of salicylaldehyde, several reductive amination protocols can be employed. google.comgoogle.com This precursor is particularly advantageous due to its commercial availability and the high efficiency of its conversion to the amine.

Alternatively, 2-ethoxybenzonitrile (B1582733) serves as an excellent precursor. The nitrile group can be catalytically hydrogenated to the aminomethyl group. This reduction is typically carried out using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. A patent for the synthesis of a related compound, 4-[2-(dimethylamino)ethoxy]benzylamine, describes the reduction of the corresponding benzonitrile using copper(II) sulfate (B86663) and sodium borohydride (B1222165). google.com

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 2-Ethoxybenzaldehyde | NH₃, H₂, Ni catalyst | This compound | High | General Method |

| 2-Ethoxybenzonitrile | H₂, Raney Ni or Pd/C | This compound | High | General Method |

| 4-Hydroxybenzonitrile | 1. K₂CO₃, 2-(dimethylamino)ethyl chloride2. CuSO₄, NaBH₄, Ethanol | 4-[2-(Dimethylamino)ethoxy]benzylamine | 80% (for reduction step) | google.com |

Reductive Amination Strategies for Benzylamine Analogues

Reductive amination is a cornerstone in the synthesis of benzylamines, including this compound. wikipedia.orglibretexts.org This versatile method involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org For the synthesis of the primary amine, this compound, the reaction is typically carried out between 2-ethoxybenzaldehyde and ammonia (B1221849), followed by reduction.

A variety of reducing agents can be utilized, each with its own advantages. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), as well as catalytic hydrogenation. commonorganicchemistry.comorganic-chemistry.org Sodium cyanoborohydride is particularly effective as it is selective for the reduction of the iminium ion over the starting aldehyde. commonorganicchemistry.com

The reaction conditions for reductive amination are generally mild, making it compatible with a wide range of functional groups. Biocatalytic methods using imine reductases are also emerging as a sustainable and highly selective alternative for asymmetric reductive aminations. nih.gov

Catalytic Strategies in the Preparation of this compound Derivatives

Catalysis, particularly using transition metals, plays a pivotal role in the synthesis of advanced derivatives of this compound, enabling the formation of complex molecular architectures through the functionalization of the core structure.

Transition Metal-Catalyzed Coupling and Functionalization Reactions

Transition metal catalysts are instrumental in a variety of chemical transformations that can be applied to this compound or its precursors to generate a diverse array of derivatives. abcr.com These reactions include cross-coupling reactions, C-H activation/functionalization, and carbonylation reactions.

For instance, the aromatic ring of this compound can be further substituted using palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. These methods allow for the introduction of new carbon-carbon and carbon-heteroatom bonds with high precision and efficiency.

Recent advancements in C-H activation provide a powerful tool for the direct functionalization of the benzylamine core. snnu.edu.cn For example, copper-catalyzed reactions have been shown to facilitate the ortho-benzoxylation of 2-phenylpyridines using benzylamines as reagents, highlighting the potential for novel functionalizations of the this compound scaffold. researchgate.net

Transition metal nitrides are also being explored as robust catalysts for various organic transformations and electrocatalysis, suggesting potential future applications in the synthesis and functionalization of benzylamine derivatives. rsc.org

| Reaction Type | Catalyst | Reactants | Product | Reference |

| C-H Benzoxylation | Cu(OAc)₂ | 2-Phenylpyridine, Benzylamine | o-Benzoxylated 2-phenylpyridine | researchgate.net |

| Reductive Amination | [RuCl₂(p-cymene)]₂ | Aldehyde, Aniline (B41778), Ph₂SiH₂ | Secondary/Tertiary Amine | organic-chemistry.org |

Application of Heterogeneous Catalysis in Amine Synthesis

Heterogeneous catalysis provides a robust and industrially scalable platform for the synthesis of primary amines such as this compound. The core principle of this approach lies in the use of a solid-phase catalyst that facilitates the chemical transformation of a liquid or gaseous substrate. This methodology circumvents the challenges associated with homogeneous catalysis, such as catalyst-product separation and potential metal contamination of the final product. Key heterogeneous catalytic strategies for the synthesis of benzylamines, including this compound and its derivatives, are predominantly centered on two precursor types: benzaldehydes and benzonitriles.

The reductive amination of an aldehyde with ammonia in the presence of a reducing agent, typically hydrogen gas, is a direct and atom-economical route to primary amines. nih.gov In this process, the aldehyde first reacts with ammonia to form an imine intermediate, which is then subsequently hydrogenated over the catalyst surface to yield the desired amine. nih.gov The choice of catalyst is critical in directing the reaction towards high selectivity for the primary amine and minimizing the formation of byproducts such as secondary and tertiary amines. bme.hu

Alternatively, the hydrogenation of nitriles offers another viable pathway to primary amines. bme.hu This reaction involves the reduction of the nitrile functional group in the presence of a heterogeneous catalyst and a hydrogen source. The selection of the catalyst and reaction parameters is crucial to prevent side reactions, such as the formation of secondary amines through the reaction of the primary amine product with an intermediate imine. researchgate.net

Commonly employed heterogeneous catalysts for these transformations include noble metals like palladium and platinum supported on high-surface-area materials such as activated carbon (e.g., Pd/C), as well as non-precious metal catalysts like Raney® Nickel. researchgate.netacs.org The catalytic activity and selectivity are influenced by various factors, including the nature of the metal, the properties of the support material, catalyst preparation methods, and the specific reaction conditions (temperature, pressure, and solvent). researchgate.net

While specific research data on the heterogeneous catalytic synthesis of this compound is not extensively detailed in publicly available literature, the principles and conditions applied to analogous substituted benzaldehydes and benzonitriles provide a strong foundation for its synthesis. For instance, the reductive amination of p-methoxybenzaldehyde has been successfully demonstrated using cobalt-containing composites, indicating the feasibility of this approach for alkoxy-substituted benzaldehydes. donnu.edu.ua

The following table summarizes typical conditions for the heterogeneous catalytic synthesis of benzylamines from benzonitrile, which can be extrapolated for the synthesis of this compound.

| Catalyst | Substrate | Pressure (bar) | Temperature (°C) | Solvent | Selectivity to Primary Amine (%) | Yield (%) |

| 10% Pd/C | Benzonitrile | 6 | 30 | Water/Dichloromethane | 95 | 85-90 |

| Pd/Al₂O₃ | Benzonitrile | - | - | - | High | ~86 |

| Cu-MgO | Benzonitrile | Atmospheric | - | - | ~100 | High |

This data is based on the synthesis of benzylamine from benzonitrile and serves as a representative example. researchgate.netresearchgate.net

The synthesis of advanced derivatives of this compound, such as N-substituted variants, can also be achieved through heterogeneous catalysis. N-alkylation of amines with alcohols, a green and efficient method, can be catalyzed by heterogeneous catalysts like nickel nanoparticles supported on various metal oxides. researchgate.net This "borrowing hydrogen" methodology involves the initial dehydrogenation of the alcohol to an aldehyde, followed by reductive amination with the primary amine. Furthermore, N-aryl derivatives can be synthesized using copper-based nanoparticle catalysts in coupling reactions with aryl halides. researchgate.net These methods provide versatile routes to a wide array of advanced this compound derivatives.

Chemical Reactivity and Advanced Derivatization of 2 Ethoxybenzylamine

Nucleophilic Reactivity of the Primary Amine Moiety

The primary amine group in 2-ethoxybenzylamine is a key site for nucleophilic reactions, readily participating in the formation of various functional groups.

Formation of Sulfonamide Derivatives (e.g., N-(2-ethoxybenzyl)methanesulfonamide)

The primary amine of this compound exhibits nucleophilic character, enabling it to react with electrophilic sulfonyl chlorides to form sulfonamides. evitachem.commagtech.com.cn A notable example is the synthesis of N-(2-ethoxybenzyl)methanesulfonamide. This reaction typically involves the nucleophilic attack of the amine on the sulfur atom of a sulfonyl chloride, such as methanesulfonyl chloride. evitachem.compearson.com The process is often carried out in the presence of a base, like triethylamine, to neutralize the hydrochloric acid byproduct. evitachem.com Sulfonamides are a significant class of compounds in medicinal chemistry, known for a range of biological activities. evitachem.comsigmaaldrich.com

Table 1: Synthesis of N-(2-ethoxybenzyl)methanesulfonamide

| Reactants | Reagents | Product | Reaction Type |

|---|

This table summarizes the key components in the synthesis of N-(2-ethoxybenzyl)methanesulfonamide.

Amide Bond Formation Reactions in Complex Molecular Architectures

The formation of an amide bond is a fundamental transformation in organic chemistry, and this compound serves as a valuable amine source for this reaction. hepatochem.com Amide synthesis typically involves the reaction of an amine with an activated carboxylic acid derivative. hepatochem.comscispace.com In the context of complex molecular architectures, such as in the synthesis of glycopeptides, this compound has been utilized as a surrogate for benzylamine (B48309) derivatives. biosynth.com The amide bond is a cornerstone of many biologically active molecules, and the ability to incorporate the 2-ethoxybenzyl moiety can be crucial for modulating a compound's properties. scispace.compressbooks.pub The synthesis of complex amides often requires coupling reagents to facilitate the reaction between the carboxylic acid and the amine. scispace.com

Exploration of Bioisosteric Replacements Utilizing the this compound Scaffold

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a key strategy in drug design. pressbooks.pubnih.gov The this compound scaffold offers a platform for such modifications.

Design and Synthesis of Amide Bioisosteres Incorporating this compound Analogues

The amide bond, while common in biomolecules, can sometimes be metabolically unstable. pressbooks.pub Medicinal chemists often replace it with bioisosteres to improve a drug candidate's properties. nih.govresearchgate.net Bioisosteres for the amide group include heterocycles like 1,2,4-oxadiazoles and 1,2,3-triazoles, which can mimic the geometry and hydrogen bonding characteristics of the amide. pressbooks.pubnih.gov While direct examples of this compound being incorporated into such specific bioisosteres are not prevalent in the provided search results, the principle of using amine-containing fragments like this compound in the synthesis of these heterocyclic systems is well-established. nih.gov The design of these bioisosteres aims to enhance properties like metabolic stability, potency, and selectivity. nih.gov

Oxidative and Other Fundamental Transformations Involving this compound

Beyond its nucleophilic reactivity, this compound can undergo other important chemical transformations.

The primary amine group of benzylamines is susceptible to oxidation. For instance, the oxidation of benzylamine derivatives can lead to the formation of benzonitriles. researchgate.net While specific studies on the comprehensive oxidation of this compound are not detailed in the search results, the general reactivity of benzylamines suggests it can be oxidized under appropriate conditions. smolecule.com Other fundamental reactions could include the reduction of the corresponding nitrile, 2-ethoxybenzonitrile (B1582733), to form this compound.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| N-(2-ethoxybenzyl)methanesulfonamide |

| Methanesulfonyl chloride |

| Triethylamine |

| Benzylamine |

| 1,2,4-Oxadiazole |

| 1,2,3-Triazole |

Investigation of this compound as a Reagent in Organic Oxidations

This compound serves as a valuable reagent in the oxidation of various amine compounds. It is utilized in the oxidation of primary, secondary, and tertiary amines to yield their corresponding aldehydes, ketones, and quinones. biosynth.com This hydrophobic organic compound is also employed in the synthesis of glycopeptides and has demonstrated effectiveness as a substitute for other benzylamine derivatives. biosynth.com

The reactivity of benzylamines, including this compound, is a subject of significant interest in organic synthesis. For instance, the oxidation of benzylamines can be achieved using various catalytic systems. One such system involves the use of a simple copper/TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxy) catalyst for the aerobic dehydrogenation of benzylic amines. mun.ca This method has been successfully applied to both primary and secondary benzylamines, yielding the corresponding imines in high yields. mun.ca The proposed mechanism for this transformation involves the copper catalyst and TEMPO working in concert to facilitate the oxidation. mun.ca

Furthermore, the oxidation of benzylamines can lead to the formation of N-benzylidene-anilines through oxidative cross-coupling reactions with anilines, also catalyzed by the CuBr2/TEMPO system. mun.ca The electronic and steric characteristics of the aniline (B41778) component play a crucial role in the success of this reaction. mun.ca In the absence of a benzylamine, electron-rich anilines can undergo dehydrogenative coupling to form azo compounds. mun.ca

Another approach to the oxidation of benzylamines involves the use of 2-iodylbenzoic acid (IBX). While IBX is known for oxidizing alcohols to aldehydes, its reactivity with amines has also been explored. wikipedia.org The reaction mechanism for IBX oxidations often involves a hypervalent twist. wikipedia.org

The following table summarizes the types of oxidation reactions involving benzylamines and the resulting products.

| Reactant(s) | Catalyst/Reagent | Product(s) |

| Primary, Secondary, Tertiary Amines | This compound | Aldehydes, Ketones, Quinones |

| Primary and Secondary Benzylamines | CuBr2/TEMPO | Imines |

| Benzylamines and Anilines | CuBr2/TEMPO | N-Benzylidene-anilines |

| Electron-rich Anilines | CuBr/TEMPO | Azo compounds |

Mechanistic Studies of Catalyzed Oxidative Pathways for Benzylamines

The mechanisms governing the catalyzed oxidation of benzylamines are complex and have been the subject of detailed investigation. These studies aim to elucidate the reaction pathways, identify key intermediates, and understand the role of the catalyst and other reagents.

Copper-Catalyzed Oxidations:

In the copper/TEMPO catalyzed aerobic dehydrogenation of benzylamines, a proposed mechanism suggests the involvement of copper-containing intermediates. mun.ca While a detailed mechanism requires further investigation, it is believed that the reaction may proceed through a bimetallic catalytic pathway. mun.ca The reaction conditions, such as the solvent, can influence the reaction's efficiency. mun.caresearchgate.net For instance, in the CuO-Al2O3 catalyzed oxidation of benzylamines with molecular oxygen, toluene (B28343) was found to be an effective solvent. researchgate.net The acidity of the support material, such as alumina, can also significantly impact the reaction yield. researchgate.net

Iridium-Catalyzed Oxidations:

Density Functional Theory (DFT) calculations have been employed to study the mechanism of iridium-catalyzed ortho C–H alkenylation of benzylamines. nih.gov These studies reveal a multi-step process that includes N-deprotonation, C–H activation, insertion of an acrylate, N-protonation, β-H elimination, and reductive elimination. nih.gov A key finding is that N-deprotonation occurs before C–H activation, and the C–H activation step is reversible. nih.gov The directing group, such as pentafluorobenzoyl (PFB), plays a crucial role in preventing undesirable side reactions like aza-Michael addition. nih.gov

Ruthenium-Catalyzed Oxidations:

The kinetics of Ru(III)-catalyzed oxidation of benzylamine and its substituted derivatives by acid bromate (B103136) have been investigated. niscpr.res.in These studies indicate that the reaction is first order with respect to both the substrate and the Ru(III) catalyst, and zero order with respect to the bromate. niscpr.res.in The reaction rate is influenced by the dielectric constant of the medium, suggesting a positive ion-dipole type reaction. niscpr.res.in A plausible mechanism involves the formation of a radical intermediate. niscpr.res.in

Nickel-Catalyzed Oxidations:

Ni(II)-catalyzed oxidative deamination of benzylamines in an aqueous medium has been developed for the synthesis of other compounds, such as benzothiazoles. researchgate.net Mechanistic studies suggest that a Co(II)/Co(III) catalytic cycle is responsible for these transformations, and some reactive intermediates have been isolated and characterized. researchgate.net In some cases, molecular oxygen and water can serve as the oxidant and nucleophile, respectively. researchgate.net

The table below outlines the key features of different catalyzed oxidative pathways for benzylamines.

| Catalyst System | Key Mechanistic Features | Proposed Intermediates |

| Copper/TEMPO | Potential bimetallic pathway, influence of solvent and support acidity. mun.caresearchgate.net | Copper-containing intermediates. mun.ca |

| Iridium/PFB | N-deprotonation prior to reversible C–H activation, migratory insertion is rate-determining. nih.gov | Seven-membered ring intermediate. nih.gov |

| Ruthenium(III)/Acid Bromate | First order in substrate and catalyst, radical pathway. niscpr.res.in | Radical intermediates. niscpr.res.in |

| Nickel(II) | Co(II)/Co(III) catalytic cycle, water as nucleophile. researchgate.net | Metal-coordinated imine. researchgate.net |

Advanced Applications in Chemical and Pharmaceutical Sciences

Central Role as a Key Intermediate in Pharmaceutical Synthesis

While the broader class of benzylamines is integral to many pharmaceutical syntheses, 2-Ethoxybenzylamine specifically has been investigated as a precursor for several therapeutically relevant drug candidates due to its potential to impart specific biological activities. guidechem.com

Research into the applications of this compound has identified it as a starting material for various compounds with potential therapeutic value, particularly in the areas of antimicrobial, anticancer, and antitubercular research. guidechem.comevitachem.comgoogle.com

Sulfonamide Derivatives: this compound is used to synthesize sulfonamide derivatives, a class of compounds known for a wide range of pharmacological activities, including antibacterial and antitumor properties. evitachem.com One such derivative is N-(2-ethoxybenzyl)methanesulfonamide, which is synthesized by reacting this compound with methanesulfonyl chloride, typically in an organic solvent and under basic conditions. evitachem.com The resulting compound is a subject of interest in medicinal chemistry for its potential as a lead compound in the development of new therapeutic agents. evitachem.com

Antimicrobial and Antifungal Candidates: Studies have noted that this compound itself is a promising candidate for the development of new drugs owing to its potential antimicrobial and antifungal properties. guidechem.com It serves as a versatile building block for creating a variety of compounds with enhanced biological activities. guidechem.com

Anti-Tubercular Compositions: In the search for new treatments for tuberculosis, this compound has been identified as a component in the development of novel anti-tubercular drug compositions. google.com The standard treatment for tuberculosis involves a multi-drug regimen, and the emergence of drug-resistant strains necessitates the development of new and more effective therapeutic agents. nih.govbiomedpharmajournal.org

| Derived Compound/Composition Class | Starting Materials | Potential Therapeutic Application | Reference |

|---|---|---|---|

| N-(2-ethoxybenzyl)methanesulfonamide | This compound, Methanesulfonyl chloride | Antibacterial, Antitumor | evitachem.com |

| Anti-tubercular Drug Compositions | This compound, among other amines | Treatment of Tuberculosis | google.com |

| General Antimicrobial Agents | This compound | Antimicrobial, Antifungal | guidechem.com |

Contributions to Combinatorial Chemistry and Chemical Library Generation

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. google.comresearchgate.net this compound is listed as a valuable reactant in combinatorial processes for preparing diverse libraries of compounds. google.comgoogle.com

A significant challenge in solution-phase combinatorial synthesis is the purification of the desired products from unreacted starting materials and reagents. pitt.edu Scavenger-assisted synthesis is a widely applied strategy to address this challenge, simplifying the purification process and making it amenable to high-throughput automation. researchgate.net

In this strategy, a polymer-supported reagent, or "scavenger resin," is added to the reaction mixture to bind and remove excess reagents or byproducts, allowing for their simple removal by filtration. pitt.eduacs.org this compound can be incorporated into this workflow in two primary ways:

As a building block, where it is the limiting reagent reacted with an excess of another reactant (e.g., an acyl chloride). A scavenger resin designed to react with the excess acyl chloride is then added to purify the product.

As the excess reagent itself, used to drive a reaction to completion. A scavenger resin is then used to remove the unreacted this compound. For example, an isocyanate-functionalized or aminomethylated polymer resin can effectively scavenge excess primary amines like this compound from the reaction mixture. researchgate.netacs.org

This methodology allows for the efficient parallel synthesis of libraries of amides, carbamates, and sulfonamides, which are important classes of compounds in pharmaceutical research. researchgate.net

| Role of this compound | Reactant Partner (Example) | Product Class (Example) | Scavenger Resin Type (Example) | Target of Scavenger | Reference |

|---|---|---|---|---|---|

| Excess Reagent | Benzenesulfonyl chloride | Sulfonamide | Isocyanate Resin | Excess this compound | researchgate.netacs.org |

Application in Molecular Probe and Sensor Development

The unique properties of this compound have been leveraged in the creation of highly specific molecular tools for biological research. nih.gov A molecular probe is a molecule used to detect, visualize, or study the properties of other molecules, often within a complex biological environment like a living cell. nih.gov

Specifically, this compound was used as a key building block in the development of a fluorogenic probe for detecting Copper/zinc superoxide (B77818) dismutase (Cu/Zn SOD). nih.govrsc.org Cu/Zn SOD is a vital enzyme that protects tissues from oxidative damage by neutralizing superoxide radicals. nih.govnovusbio.com

In a study involving the screening of diversity-oriented fluorescence libraries, compounds that incorporated the this compound moiety were observed to display a strong fluorescent response upon incubation with human Cu/Zn SOD. nih.govrsc.org The most effective of these compounds was named SODO (SOD Orange). nih.gov Further research confirmed that SODO is a highly selective and specific fluorogenic probe for Cu/Zn SOD, showing minimal response to other related enzymes or reactive oxygen species. nih.gov This high specificity allows it to be used for the detection and in vivo imaging of Cu/Zn SOD, providing a valuable tool for studying the enzyme's role in inflammatory disorders without significantly disturbing the normal physiology of the cells. nih.govrsc.org The development of such probes is fundamental to the creation of advanced chemical sensors designed for the specific and sensitive detection of key biomolecules. nih.gov

Design and Synthesis of Fluorogenic Probes for Biomolecular Detection

The design of fluorogenic probes often involves the integration of a fluorophore with a recognition element that modulates its photophysical properties upon interaction with a specific target. This compound has been successfully utilized as a key component in the synthesis of such probes, most notably in the creation of a highly selective probe for copper/zinc superoxide dismutase (Cu/Zn SOD), an enzyme implicated in a variety of pathological conditions.

A prominent example is the fluorogenic probe designated as SODO (Superoxide Dismutase Orange). rsc.orgrsc.org The synthesis of SODO is based on a 4,4-difluoro-4-bora-3a,4a-diaza-s-indacene (BODIPY) scaffold, a class of fluorophores known for their excellent photostability and high fluorescence quantum yields. rsc.org The synthetic strategy involves modifying a 3,5-dichloro-BODIPY core. rsc.org In a key step, this compound is introduced as an amine-containing substituent. rsc.orgrsc.org This is complemented by the addition of a triazole group which acts as a photoinduced electron transfer (PeT) quencher. rsc.org

The rationale behind incorporating the this compound moiety lies in its ability to participate in specific interactions with the target biomolecule, which in turn restricts the rotational freedom of the BODIPY core and modulates the PeT process, leading to a significant fluorescence enhancement. rsc.org The screening of a library of compounds with various amine groups demonstrated that the this compound derivative (referred to as M103 in the study) exhibited the most pronounced fluorescence response upon incubation with human Cu/Zn SOD. rsc.orgrsc.org The final probe, SODO (also identified as MK103-48), demonstrated a remarkable increase in fluorescence emission upon binding to its target. rsc.orgrsc.org

Table 1: Key Components in the Design of the SODO Probe

| Component | Chemical Identity/Class | Role in the Probe |

|---|---|---|

| Fluorophore | BODIPY (4,4-difluoro-4-bora-3a,4a-diaza-s-indacene) | Emits fluorescence upon excitation. |

| Recognition/Modulating Moiety | This compound | Interacts with the target enzyme, contributing to the fluorogenic response. rsc.orgrsc.org |

Elucidation of the Fluorogenic Mechanism and Probe-Biomolecule Interactions

The efficacy of a fluorogenic probe is contingent on a well-defined mechanism that translates the binding event into a detectable optical signal. For the SODO probe, a combination of experimental data and computational modeling has shed light on the intricacies of its interaction with Cu/Zn SOD and the resulting fluorescence "turn-on" effect. rsc.org

In its unbound state in aqueous media, the SODO probe exhibits minimal fluorescence. This is attributed to two primary quenching mechanisms: the rotational freedom of the BODIPY core and the PeT process facilitated by the triazole group. rsc.org Upon binding to Cu/Zn SOD, the probe undergoes a significant conformational restriction. Computational studies suggest that the SODO molecule docks at the interface of the two subunits of the dimeric Cu/Zn SOD enzyme. rsc.orgrsc.org

This specific binding is stabilized by the formation of hydrogen bonds between the probe and amino acid residues of the enzyme. rsc.org The this compound component plays a crucial role in this interaction, orienting the probe within the hydrophobic binding pocket. This confinement severely restricts the torsional motion of the BODIPY fluorophore. rsc.orgrsc.org Simultaneously, the migration of the probe into the hydrophobic environment of the enzyme's binding site deactivates the PeT quenching mechanism. rsc.org The synergistic effect of these two events—the restriction of molecular rotation and the inhibition of PeT—leads to a dramatic increase in the fluorescence quantum yield of the BODIPY core, resulting in a strong, detectable signal. rsc.org

The SODO probe exhibits a remarkable up to 150-fold increase in fluorescence emission upon binding to human Cu/Zn SOD. rsc.orgrsc.org This substantial enhancement, coupled with a limit of detection in the microgram per milliliter range, underscores the success of this design strategy. rsc.orgrsc.org

Table 2: Photophysical Properties of the SODO Probe

| Property | Value/Observation | Reference |

|---|---|---|

| Fluorescence Enhancement | Up to 150-fold upon binding to hCu/Zn SOD | rsc.org, rsc.org |

| Quantum Yield (in presence of hCu/Zn SOD) | Approximately 0.45 | rsc.org |

| Excitation Wavelength (λexc) | 460 nm | rsc.org |

| Emission Wavelength (λem) | Significant blue shift of ~60 nm upon binding | rsc.org |

This detailed understanding of the structure-activity relationship and the fluorogenic mechanism provides a solid foundation for the future design of other advanced probes for a variety of biomolecular targets, leveraging the unique properties of this compound and similar structural motifs.

Spectroscopic Characterization and Computational Chemical Studies

Advanced Spectroscopic Characterization of 2-Ethoxybenzylamine and its Derivatives

Spectroscopic methods are fundamental in confirming the identity, structure, and purity of this compound. Nuclear Magnetic Resonance (NMR) and mass spectrometry are two of the most powerful techniques employed for this purpose.

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds like this compound. slideshare.netmsu.edu By analyzing the chemical shifts, integration, and splitting patterns of the signals in a ¹H NMR spectrum, the precise arrangement of hydrogen atoms within the molecule can be determined. libretexts.org For this compound, specific signals corresponding to the ethoxy group, the benzylamine (B48309) moiety, and the aromatic ring protons confirm the compound's structure.

Similarly, ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for the complete assignment of the carbon framework. sydney.edu.au For instance, the precursor 2-Ethoxybenzonitrile (B1582733) shows characteristic signals for the ethoxy group carbons, the aromatic carbons, and the nitrile carbon.

A representative, though general, dataset for similar benzylamine structures is presented below:

| Proton Type | Typical ¹H NMR Chemical Shift (δ, ppm) | Carbon Type | Typical ¹³C NMR Chemical Shift (δ, ppm) |

| -CH₂- (benzyl) | 3.8 - 4.2 | -CH₂- (benzyl) | 45 - 50 |

| -O-CH₂- (ethoxy) | 3.9 - 4.1 (quartet) | -O-CH₂- (ethoxy) | 63 - 68 |

| -CH₃ (ethoxy) | 1.3 - 1.5 (triplet) | -CH₃ (ethoxy) | 14 - 16 |

| Aromatic-H | 6.8 - 7.5 | Aromatic-C | 110 - 160 |

| -NH₂ | 1.5 - 2.5 (broad singlet) |

Note: This table represents typical chemical shift ranges and may vary based on the solvent and specific derivative.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with chromatographic methods like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes an essential tool for identifying products and assessing their purity. omicsonline.orgchemicalbook.in

GC-MS is particularly useful for analyzing volatile compounds. omicsonline.org In the context of this compound synthesis, GC-MS can be used to monitor the progress of the reaction, identify the final product, and detect any impurities. acs.org The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns that aid in its identification. hmdb.ca

LC-MS is another vital technique, especially for less volatile or thermally sensitive compounds. chromatographyonline.com It is widely used in pharmaceutical analysis for purity assessment and the identification of byproducts. For instance, LC-MS can be employed to ensure the quality of this compound by separating it from any starting materials or side products. chromatographyonline.com

| Technique | Application | Information Obtained |

| GC-MS | Purity assessment of volatile compounds, reaction monitoring. omicsonline.orgacs.org | Molecular weight, fragmentation patterns, identification of impurities. hmdb.ca |

| LC-MS | Analysis of less volatile compounds, quality control. chromatographyonline.com | Molecular weight, separation of non-volatile impurities, product confirmation. |

Computational Chemistry and Molecular Modeling Applications

Computational chemistry provides valuable insights into the properties and behavior of molecules, complementing experimental data. Molecular docking, theoretical studies, and conformational analysis are key computational approaches applied to understand this compound and its derivatives.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jchemlett.com This method is extensively used in drug discovery to understand how a ligand, such as a derivative of this compound, might interact with a biological target like a receptor or an enzyme. nih.govnih.govnih.gov

For example, derivatives of benzylamine have been studied for their interaction with enzymes like monoamine oxidase B (MAO-B). nih.gov Docking simulations can reveal the specific binding modes and key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the active site of the enzyme. nih.govnih.gov This information is crucial for designing more potent and selective inhibitors. The binding energy, calculated from these simulations, provides an estimate of the affinity of the ligand for the receptor. nih.gov

Theoretical studies, often employing quantum mechanical calculations, are used to investigate the electronic structure, reactivity, and reaction mechanisms of molecules. aps.orgaps.org These studies can elucidate the distribution of electrons within the this compound molecule, which is fundamental to understanding its chemical behavior. researchgate.netlibretexts.org

By calculating molecular orbitals and electrostatic potential surfaces, researchers can predict the most likely sites for electrophilic or nucleophilic attack, thus providing insights into the molecule's reactivity. mdpi.comresearchgate.net Furthermore, computational analysis can be used to map out the entire energy landscape of a chemical reaction, identifying transition states and intermediates. smu.edunih.gov This allows for a detailed understanding of the reaction mechanism at a molecular level.

Molecules are not static entities; they can adopt various three-dimensional arrangements called conformations. The study of these conformational preferences and the associated energy changes is crucial for understanding a molecule's biological activity. iscbindia.com

Computational methods can be used to predict the most stable conformations of this compound and its derivatives by calculating the potential energy as a function of bond rotations. nih.gov This analysis helps in understanding the molecule's flexibility and the energetic barriers between different conformations. The resulting energetic landscape provides a comprehensive picture of the molecule's conformational space, which is essential for rational drug design, as the bioactive conformation is often a low-energy state.

Biological and Pharmacological Research of 2 Ethoxybenzylamine Derivatives

Comprehensive Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how a molecule's chemical structure correlates with its biological activity. For derivatives of 2-Ethoxybenzylamine, these studies have been instrumental in optimizing potency, efficacy, and selectivity.

Impact of Alkoxy Substituents on Biological Potency and Efficacy

The nature and size of alkoxy substituents on benzylamine-related scaffolds have been shown to significantly influence their biological potency. Research on compounds with structural similarities to this compound highlights the critical role of the alkoxy group's chain length.

In studies of 2-benzylbenzimidazole 'nitazene' opioids, the length of the alkoxy chain markedly influenced potency at the mu-opioid receptor (MOR). An ethoxy group, as found in this compound, was associated with the most potent analogue in this series, Etonitazene. Structure-activity relationship analyses revealed that analogues with ethoxy, isopropoxy, and propoxy chains demonstrated higher potencies than the well-known opioid fentanyl. Conversely, analogues with shorter (methoxy) or longer (butoxy) alkoxy chains were found to be less potent. This suggests that the ethoxy group provides an optimal balance of size, lipophilicity, and conformation for potent receptor interaction.

Table 1: Impact of Alkoxy Chain Length on Opioid Receptor Potency This table summarizes hypothetical SAR trends based on established principles from research on related compounds.

| Alkoxy Substituent | Relative Potency Compared to Fentanyl |

|---|---|

| Methoxy | Lower |

| Ethoxy | Higher |

| Propoxy | Higher |

| Isopropoxy | Higher |

| Butoxy | Lower |

Influence of Diverse Structural Modifications on Receptor Binding Affinity and Selectivity

Beyond the alkoxy group, other structural modifications to benzylamine-related cores have profound effects on receptor binding and selectivity. SAR studies have explored substitutions at various positions to fine-tune the interaction with specific biological targets.

For instance, in a series of 2-phenoxybenzamide derivatives, the substitution pattern on the anilino partial structure and the size of the substituents were found to strongly dictate antiplasmodial activity and cytotoxicity. Replacing a 4-fluorophenoxy moiety with a simple hydrogen atom resulted in a moderate decrease in activity, indicating that the aryloxy substituent is favorable for biological action.

Similarly, research on norbenzomorphan-derived ligands for the sigma 2 receptor (σ2R/TMEM97) demonstrated that stereochemistry and N-alkyl substitutions are key determinants of affinity and selectivity. The (1S,5R)-enantiomers consistently showed higher affinity for σ2R/TMEM97 than their (1R,5S)-counterparts. Furthermore, modifications to the N-acyl or N-arylsulfonyl groups generally led to analogs with lower affinity and selectivity, showcasing the sensitivity of the receptor to subtle structural changes.

Table 2: Influence of Structural Modifications on Receptor Affinity This table outlines hypothetical SAR trends for analogs based on established principles from related chemical research.

| Modification Site | Structural Change | Predicted Impact on Receptor Affinity | Rationale Based on Analogous Compounds |

|---|---|---|---|

| Phenyl Ring | Addition of a methoxy group at the 2-position | Potentially increased affinity for certain serotonin receptors | The 2,5-dimethoxy substitution pattern is common in potent 5-HT2A receptor agonists. |

| Phenyl Ring | Replacement of the ethoxy group with a longer alkoxy chain | Potentially decreased affinity, depending on the target receptor's pocket size | Optimal alkoxy chain length is crucial for potency, as seen in opioid analogues. |

| Amine Group | N-alkylation with bulky groups | May decrease affinity due to steric hindrance, but can enhance selectivity for some receptors | N-alkyl substitutions in norbenzomorphan ligands significantly altered affinity and selectivity for sigma receptors. |

| Backbone | Introduction of a rigid scaffold (e.g., benzimidazole) | Can increase affinity by reducing conformational flexibility and locking in a bioactive conformation | Benzimidazole-based ligands have shown high affinity for cannabinoid receptors. nih.gov |

Enzyme and Receptor Interaction Studies with this compound Analogues

Investigations into how analogues and derivatives related to this compound interact with specific enzymes and receptors are crucial for identifying new therapeutic targets and mechanisms of action.

Investigation of Interactions with Superoxide (B77818) Dismutase (SOD) Isoforms

Superoxide dismutase (SOD) is a vital enzyme that plays a critical role in defending the body against oxidative stress by catalyzing the dismutation of superoxide radicals. While direct studies on this compound itself are limited, research into related benzylamine (B48309) derivatives has shown interactions with this enzyme system.

Copper(II) complexes derived from Schiff bases of methoxybenzylamine have been synthesized and evaluated for their SOD mimetic activities. mdpi.com These complexes demonstrate the capacity to react with free radicals, mimicking the natural function of SOD. mdpi.com Additionally, other studies have noted that certain benzylamine derivatives can influence markers of oxidative stress, where enzymes like SOD are key players. nih.gov For example, some anticonvulsant compounds have been shown to protect the brain from oxidative stress by mitigating the reduction in SOD levels induced by seizures. nih.gov These findings suggest that the broader class of benzylamine derivatives has the potential to interact with and modulate oxidative stress pathways involving SOD, although specific research on this compound analogues is an area requiring further exploration.

Modulation of Dipeptidyl Peptidase-4 (DPP-4) Activity by Related Chemical Entities

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that deactivates incretin hormones, making it a key therapeutic target for type 2 diabetes. While specific DPP-4 inhibitors based on a this compound scaffold are not prominently documented, the broader family of benzylamine derivatives has been explored in this context.

The development of DPP-4 inhibitors has led to a wide variety of chemical scaffolds. Docking studies have been performed on various compounds, including benzylamine derivatives, to assess their potential as DPP-4 inhibitors. researchgate.net These computational and in vitro enzymatic studies help predict and confirm the inhibitory activity of new chemical entities. researchgate.net The research into DPP-4 inhibitors is extensive, with numerous patents covering various chemical structures, including some that incorporate benzylamine-like moieties, for the treatment of diabetes and related conditions. google.com This indicates that while this compound itself is not a known DPP-4 inhibitor, its structural class is relevant to the ongoing search for new modulators of this important enzyme.

Development of Ligands for Cannabinoid Receptors (CB1 and CB2)

The cannabinoid receptors, CB1 and CB2, are significant targets for therapeutic development, particularly the CB2 receptor, which is primarily expressed in immune cells and is not associated with the psychoactive effects of CB1 receptor activation. mdpi.comrsc.org The development of selective CB2 ligands is a major goal in medicinal chemistry.

The search for potent and selective cannabinoid receptor ligands has led to the exploration of diverse chemical scaffolds. Benzimidazole-based compounds, which share some structural features with benzylamine derivatives, have been successfully developed as selective CB2 receptor agonists. nih.gov Likewise, 2-pyridylbenzimidazoles have been designed as high-affinity CB1 receptor ligands. nih.gov Structure-activity relationship studies on these and other scaffolds, such as coumarin derivatives, have identified key structural requirements for high affinity and selectivity. universiteitleiden.nl For example, SAR evaluations have shown that modifications to substituent groups at various positions on the core structure can dramatically alter a ligand's affinity and preference for CB1 versus CB2 receptors. universiteitleiden.nl This body of research provides a strong foundation for the rational design of novel ligands, and a this compound scaffold could potentially be incorporated into new designs targeting the cannabinoid system.

Studies on Interactions with Other Key Biological Targets (e.g., NS5A protein, MET)

While the this compound scaffold is a versatile starting point for medicinal chemistry, extensive research directly linking its simpler derivatives to the inhibition of the Hepatitis C Virus (HCV) NS5A protein or the MET kinase is not widely documented in publicly available literature. These targets are, however, crucial in antiviral and anticancer therapies, respectively.

The HCV NS5A is a multifunctional phosphoprotein essential for the viral life cycle, playing a key role in both viral RNA replication and virion assembly. Inhibitors of NS5A, such as Daclatasvir, are highly potent antiviral agents, though their precise mechanism of action is complex and continues to be an area of active investigation. These inhibitors are thought to interfere with the function of the NS5A replication complex.

The MET proto-oncogene encodes the c-Met receptor tyrosine kinase. Aberrant activation of the c-Met signaling pathway is implicated in the development and progression of various human cancers, making it a significant target for anticancer drug development. C-Met kinase inhibitors have been designed to interfere with this signaling cascade, thereby inhibiting tumor growth and metastasis.

Although direct interactions of simple this compound derivatives with these specific targets are not established, the broader benzylamine chemical class continues to be explored for various therapeutic applications, and future research may yet uncover roles in modulating these or other key biological pathways.

Exploration of Therapeutic Potentials of this compound Derivatives

Derivatives of this compound have been investigated for a range of therapeutic applications. By modifying the core structure, researchers have developed compounds with significant potential in areas including oncology, infectious diseases, and neurology. These explorations highlight the scaffold's utility in generating novel drug candidates with diverse biological activities.

Assessment of Antibacterial and Antitumor Activities

The benzylamine framework, including ethoxy-substituted analogues, has served as a foundation for the development of novel antibacterial and antitumor agents.

Antitumor Activity: A notable example is the investigation of 2-acetyl-benzylamine, an alkaloid isolated from Adhatoda vasica, for its anticancer properties. This compound demonstrated significant cytotoxic effects against several leukemia cell lines. openmedicinalchemistryjournal.com Particularly strong activity was observed against MOLM-14 and NB-4 cells, with IC50 values of 0.40 mM and 0.39 mM, respectively, after 24 hours of treatment. openmedicinalchemistryjournal.com Further investigation revealed that 2-acetyl-benzylamine induces cell cycle arrest and apoptosis. openmedicinalchemistryjournal.com The mechanism of action involves the inhibition of the JAK2/STAT3 signaling pathway, suggesting its potential as a therapeutic agent against cancer. openmedicinalchemistryjournal.com

Table 1: Cytotoxic Activity of 2-Acetyl-benzylamine Against Leukemia Cell Lines

| Cell Line | IC50 Value (24h) |

|---|---|

| MOLM-14 | 0.40 mM |

| NB-4 | 0.39 mM |

Antibacterial Activity: In the search for new antimicrobial agents to combat resistant pathogens, derivatives of 2-benzylidene-3-oxobutanamide have been synthesized and evaluated. Several of these compounds exhibited good to moderate in vitro antibacterial activity against high-priority drug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii. openmedicinalchemistryjournal.com For instance, compound 17 ((Z)-2-(3-nitrobenzylidene)-3-oxobutanamide) was identified as a promising agent active against both Gram-positive (MRSA) and Gram-negative (A. baumannii) resistant species. openmedicinalchemistryjournal.com Additionally, 2-hydroxy-4-methoxybenzaldehyde (HMB), a structurally related compound, has shown antibacterial and antibiofilm efficacy against S. aureus, with a minimum inhibitory concentration (MIC) of 1024 µg/ml. nih.gov

Table 2: Antibacterial Activity of Benzylamine Analogues

| Compound/Derivative Class | Target Organism | Reported Activity (MIC) |

|---|---|---|

| 2-Benzylidene-3-oxobutanamide derivatives | MRSA, A. baumannii (MDR) | Moderate to good growth inhibition |

| 2-Hydroxy-4-methoxybenzaldehyde (HMB) | S. aureus | 1024 µg/ml |

Investigation of Neuroprotective and Anti-inflammatory Effects

The this compound scaffold has been successfully utilized to develop potent neuroprotective agents.

Neuroprotective Effects: A series of novel 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives were designed and synthesized as inhibitors of the Kv2.1 potassium channel, which is implicated in neuronal apoptosis following ischemic stroke. openmedicinalchemistryjournal.com Extensive structure-activity relationship studies led to the identification of highly potent and selective inhibitors. openmedicinalchemistryjournal.com Among these, compound 80 emerged as a particularly promising candidate, with an IC50 value of 0.07 µM for Kv2.1 inhibition and over 130-fold selectivity against other ion channels. openmedicinalchemistryjournal.com In preclinical models, compound 80 demonstrated its anti-ischemic efficacy by markedly reducing the infarct volume in a rat model of middle cerebral artery occlusion (MCAO), highlighting its potential as a neuroprotective agent for stroke treatment. openmedicinalchemistryjournal.com

Table 3: Neuroprotective Activity of a this compound Derivative

| Compound | Target | IC50 Value | In Vivo Effect |

|---|---|---|---|

| Compound 80 | Kv2.1 Channel | 0.07 µM | Reduced infarct volume in MCAO rat model |

Anti-inflammatory Effects: While direct studies on this compound are limited, structurally related compounds have shown promise. For example, Z-3-fluoro-2-(4-methoxybenzyl)allylamine hydrochloride (LJP 1586), an amine-based inhibitor of semicarbazide-sensitive amine oxidase (SSAO), has demonstrated anti-inflammatory properties. SSAO is involved in leukocyte migration to sites of inflammation. LJP 1586 is a potent inhibitor of both rodent and human SSAO, with IC50 values ranging from 4 to 43 nM. In animal models of inflammation, oral administration of LJP 1586 led to a significant dose-dependent inhibition of neutrophil accumulation and a reduction in transmigrated cells in the lungs. These findings support SSAO as a therapeutic target for anti-inflammatory drugs and suggest that benzylamine-related structures could be effective in this capacity.

Table 4: Anti-inflammatory Activity of a Benzylamine Analogue

| Compound | Target | IC50 Value | In Vivo Effect |

|---|---|---|---|

| LJP 1586 | SSAO | 4 - 43 nM | Reduced neutrophil accumulation in mice |

Contribution to Anti-mycobacterial and Anti-tubercular Drug Discovery Efforts

Derivatives based on the ethoxy-benzylamine scaffold have been synthesized and evaluated for their activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

In one study, a series of 36 novel benzylamine derivatives were synthesized from precursors like 3-ethoxysalicylaldehyde. These compounds, which are structurally very similar to this compound derivatives, were evaluated against the Mtb H37RV strain. The majority of the synthesized compounds exhibited anti-mycobacterial activity, with Minimum Inhibitory Concentration (MIC) values generally ranging between 20 and 28 µM. This research demonstrates that the ethoxy-benzylamine core is a viable starting point for developing new anti-tubercular agents.

Table 5: Anti-mycobacterial Activity of 3-Ethoxy-2-hydroxy-N-aryl Benzylamine Derivatives

| Compound Class | Target Organism | Reported Activity (MIC) |

|---|---|---|

| 3-Ethoxy-2-hydroxy-N-aryl benzylamines | M. tuberculosis H37RV | 20 - 28 µM |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Ethoxybenzylamine, and how can researchers verify the reproducibility of these methods?

- Methodological Answer : Synthesis protocols typically involve nucleophilic substitution or reductive amination, with reaction conditions (e.g., solvent, temperature, catalyst) optimized based on literature. To verify reproducibility, researchers should cross-reference procedures from authoritative databases like PubChem and CAS Common Chemistry, ensuring alignment with reported yields (~60-80%) and purity metrics (e.g., ≥95% by HPLC) . Use SciFinder or Reaxys to identify peer-reviewed protocols and validate intermediates via spectral data (e.g., H NMR, IR) .

Q. How should researchers characterize the physicochemical properties of this compound for experimental validation?

- Methodological Answer : Key properties include molecular weight (179.26 g/mol), solubility (e.g., in ethanol or DMSO), and melting point (if crystalline). Employ techniques like mass spectrometry for molecular confirmation, Karl Fischer titration for moisture content, and differential scanning calorimetry (DSC) for thermal stability. Cross-check data against PubChem and EPA DSSTox entries to resolve discrepancies . Consistently use SI units and IUPAC nomenclature in reporting .

Q. What are the best practices for storing this compound to prevent degradation in long-term studies?

- Methodological Answer : Store in airtight, light-resistant containers under inert gas (e.g., argon) at -20°C. Monitor stability via periodic HPLC analysis to detect hydrolysis or oxidation byproducts. Precondition storage environments to avoid humidity (>60% RH accelerates degradation). Document storage conditions in metadata to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR chemical shifts) for this compound derivatives?

- Methodological Answer : Contradictions may arise from solvent effects, impurities, or tautomerism. Address this by:

- Repeating measurements under standardized conditions (e.g., deuterated solvents, calibrated instruments).

- Comparing data with computational predictions (e.g., DFT-based NMR shift calculations).

- Using 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals.

- Cross-validating with independent techniques like X-ray crystallography or high-resolution MS .

Q. What computational strategies are effective in predicting the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Combine density functional theory (DFT) for electronic structure analysis (e.g., Fukui indices for nucleophilic/electrophilic sites) with molecular dynamics (MD) simulations to model solvent interactions. Validate predictions experimentally using kinetic studies (e.g., monitoring reaction rates via UV-Vis spectroscopy). Leverage databases like Reaxys to benchmark computational results against known reaction pathways .

Q. What methodological considerations are critical when designing kinetic studies to investigate this compound degradation under varying pH?

- Methodological Answer :

- Use buffer systems (e.g., phosphate, acetate) to maintain precise pH levels, avoiding ionic strength effects.

- Employ pseudo-first-order kinetics by maintaining excess reactant concentrations.

- Monitor degradation via LC-MS to identify intermediates and propose mechanisms.

- Apply statistical tools (e.g., Arrhenius plots for temperature dependence, ANOVA for reproducibility) to analyze data. Document all parameters (e.g., pH, temperature, ionic strength) to enable meta-analysis .

Data Integrity and Ethical Compliance

Q. How can researchers ensure the reliability of published data on this compound amid conflicting literature reports?

- Methodological Answer : Conduct systematic reviews using PRISMA guidelines to identify high-confidence studies. Perform independent replication of key experiments, emphasizing raw data transparency (e.g., depositing spectra in open repositories like Zenodo). Engage in peer discussions to clarify methodological divergences and publish corrigenda for verified errors .

Q. What ethical standards apply when publishing spectral or toxicity data for this compound?

- Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Disclose conflicts of interest (e.g., funding sources) and obtain ethical approval for studies involving biological systems. Cite all data sources rigorously, avoiding plagiarism via tools like Turnitin. For toxicity data, comply with OECD guidelines and report LD values with confidence intervals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.